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molecular formula C11H12BrNO3 B8694789 Ethyl 2-((Bromoacetyl)amino)benzoate

Ethyl 2-((Bromoacetyl)amino)benzoate

Cat. No. B8694789
M. Wt: 286.12 g/mol
InChI Key: OEKSAGOQDMQIAD-UHFFFAOYSA-N
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Patent
US05741926

Procedure details

A solution of ethyl 2-((bromoacetyl)amino)benzoate (1.0 g, 3.5 mmol) and 2-fluoroaniline (1.0 g, 0.87 mL, 9 mmol) in anhydrous DMF (30 mL) was heated to 90°-100° C. overnight with stirring under N2. The solution was cooled, poured into 500 mL of ice-water, and then extracted with 3×50 mL of ethyl acetate. The layers were separated, and then the organic layer was dried (MgSO4), filtered and then concentrated. Purification by chromatography, eluting with hexane-ethyl acetate (3:1), afforded 0.75 g (68%) of the title compound, mp 79°-81° C.: 1H NMR (DMSO-d6) δ11.41 (s, 1H), 8.59 (dd, J=8.4, J=0.8, 1H), 7.91 (dd, J=8.0, J=1.2, 1H), 7.61 (ddd, J=8.8, J=7.6, J=1.6, 1H), 7.17 (ddd, J=8.0, J=7.6, J=1.2, 1H), 7.08 (ddd, J=9.2, J=8.0, J=1.2, 1H), 6.93 (ddd, J=8.8, J=8.0, J=1.2, 1H), 6.63-6.54 (m, 2H), 6.34 (t, J=5.6, 1H), 4.18 (q, J=7.2, 2H), 3.90 (s, J=5.6, 1H), 1.21 (t, J=7.2, 3H); 13C NMR (DMSO-d6) δ170.08, 166.60, 151.12 (d, J=237), 139.59, 135.99 (d, J=11.3), 134.19, 130.67, 124.76 (d, J=3.1), 123.04, 120.08, 117.07 (d, J=6.9), 116.37, 114.49 (d, J=18.2), 112.12 (d, J=3.0), 61.13, 48.31, 13.86; MS (EI, m/z) 316 (M+). Anal. Calcd for C17H1 7N2O3F: C, 64.54; H, 5.42; N, 8.86. Found: C, 64.18; H, 5.37; N, 8.83.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.87 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
68%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]([NH:5][C:6]1[CH:16]=[CH:15][CH:14]=[CH:13][C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[O:4].[F:17][C:18]1[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=1[NH2:20]>CN(C=O)C>[F:17][C:18]1[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=1[NH:20][CH2:2][C:3]([NH:5][C:6]1[CH:16]=[CH:15][CH:14]=[CH:13][C:7]=1[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[O:4]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrCC(=O)NC1=C(C(=O)OCC)C=CC=C1
Name
Quantity
0.87 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×50 mL of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography
WASH
Type
WASH
Details
eluting with hexane-ethyl acetate (3:1)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)NCC(=O)NC1=C(C(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 67.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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